7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is a chemical compound belonging to the benzotriazine family, characterized by a bicyclic structure containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and as a reagent in various chemical reactions. The compound's unique structure contributes to its reactivity and biological activity, making it a subject of interest in scientific research.
7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one can be classified as:
The synthesis of 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one can be achieved through several methods:
The synthesis typically requires specific solvents and reagents, such as hydrogen peroxide for oxidation or acid catalysts to promote cyclization. Reaction conditions like temperature and time are critical for achieving high yields and purity of the final product.
The molecular structure of 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one features:
Key structural data include:
7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one participates in various chemical reactions:
The reactivity is influenced by the electron-withdrawing effects of the nitrogen atoms in the triazine ring and the steric hindrance provided by the methyl group.
The mechanism of action for compounds like 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one often involves interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator in various biochemical pathways.
Studies have indicated that derivatives of benzotriazines can exhibit significant biological activities, including anti-inflammatory and anticancer properties . The precise mechanism often requires further exploration through in vitro and in vivo studies.
Key physical properties include:
Chemical properties are characterized by:
Relevant analyses often involve spectroscopic techniques such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) for structural confirmation .
7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one has several applications in scientific research:
Research continues into optimizing its synthesis and expanding its applications in pharmaceuticals and materials science .
The 1,2,3-benzotriazin-4-one scaffold emerged serendipitously in 1923 when Perkin and Riley attempted the reduction of cyclohexanone 2-nitrophenylhydrazone, expecting an amino derivative for Fischer indolization. Instead, they isolated a bright yellow compound later identified as cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazine—the first recorded 3,4-dihydrobenzotriazine [1]. This unexpected discovery laid the foundation for systematic exploration of benzotriazinone chemistry. By 1955, Sparatore correctly elucidated the structure, confirming the dihydrobenzotriazine core formed via air oxidation of the initially reduced 2-aminophenylhydrazone intermediate [1]. This two-step mechanism (nitro reduction followed by oxidative cyclization) became a general route to diverse 3,3-disubstituted derivatives.
Table 1: Key Historical Milestones in Benzotriazinone Chemistry
Year | Discovery/Advancement | Significance | Reference |
---|---|---|---|
1923 | Isolation of cyclohexane-spiro-benzotriazine | First accidental synthesis of dihydrobenzotriazine scaffold | Perkin & Riley [1] |
1955 | Structural confirmation of benzotriazine core | Correct assignment of spirocyclic structure | Sparatore [1] |
1960s | Development of sodium dithionite/catalytic reduction | General synthetic route to 3,3-disubstituted derivatives | [1][3] |
2000s | Identification as sigma receptor ligands (σ1 affinity) | Nanomolar affinity for neurodegenerative/cancer targets | [1] |
The late 20th century saw targeted pharmacological investigations revealing dihydrobenzotriazines as high-affinity sigma-1 receptor ligands (Ki in nanomolar range). This propelled their study for cardiovascular, neurodegenerative, and proliferative diseases [1]. Concurrently, synthetic methodologies expanded beyond alicyclic ketones to include aryl alkyl ketones and heteroaromatic systems, though yields varied significantly with steric bulk. For example, methyl cyclopentyl ketone derivatives formed in 61% yield, while acetophenone analogs required precise electronic modulation due to low yields (~2.6%) [1]. The Bamberger synthesis emerged as an alternative route, leveraging aryl diazonium salts and hydrazones to construct the triazine ring under acidic conditions [3].
The introduction of a methyl group at the C7 position of 3,4-dihydro-1,2,3-benzotriazin-4-one induces profound steric, electronic, and biochemical consequences. Crystallographic analyses reveal that unsubstituted benzotriazinones adopt near-planar conformations stabilized by intramolecular N-H⋯O hydrogen bonds (N⋯O: 2.828 Å) [6]. Methyl substitution at C7 disrupts this planarity, introducing torsional strain that:
Table 2: Comparative Effects of 7-Methyl Substitution on Benzotriazinone Properties
Property | Unsubstituted Benzotriazinone | 7-Methyl Derivative | Functional Impact |
---|---|---|---|
Crystallinity | High (planar H-bonded sheets) | Moderate (distorted packing) | Altered solubility |
Synthetic Yield* | 50-61% (alicyclic ketones) | 45-58% | Slight steric hindrance during cyclization |
Metabolic Stability | Moderate (C6/C7 oxidation susceptible) | High (methyl blocks oxidation) | Improved pharmacokinetics |
σ1 Receptor Affinity | Ki = 120 nM | Ki = 68 nM | Enhanced target engagement |
α-Glucosidase IC50 | 180 μM | 29.75 μM (compound 5c [4]) | 6-fold activity increase |
*Yields from analogous ketone hydrazones using Na2S2O4/O2 [1][4]
In pharmacological contexts, 7-methylbenzotriazinones demonstrate enhanced bioactivity profiles. For α-glucosidase inhibition—critical for diabetes management—the 7-methyl analog 5c (IC50 = 29.75 ± 0.14 μM) outperforms unsubstituted derivatives by 6-fold and exceeds the reference drug acarbose [4]. Molecular docking attributes this to improved hydrophobic contact with enzyme subsites (e.g., Phe157 and Phe300 residues) [4]. Similarly, in anticancer metallocomplexes, fluorinated anthranilate-benzotriazinone hybrids leverage methyl’s steric effects to enhance DNA intercalation, yielding IC50 values of 1.42–7.09 μM against A549 and HepG2 cells [7].
Synthetically, 7-methyl derivatives are accessed via:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: